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Histone H3 (116-136), C116-136 -

Histone H3 (116-136), C116-136

Catalog Number: EVT-14047842
CAS Number:
Molecular Formula: C107H195N39O28S
Molecular Weight: 2508.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Histone H3 (116-136), also known as C116-136, is a peptide that represents a specific segment of the histone H3 protein, spanning amino acids 116 to 136. This peptide plays a crucial role in the structural and functional aspects of chromatin, influencing gene expression and DNA packaging within the nucleus. The full sequence of this peptide is KRVTIMPKDIQLARRIRGERA, with a molecular weight of approximately 2508 Da .

Source and Classification

Histone proteins are classified as nuclear proteins that package and order DNA into structural units called nucleosomes. Histone H3 is one of the core histones that form octamers around which DNA winds, facilitating the compaction of genetic material. Histone H3 variants, including H3.1 and H3.3, are known to have distinct roles in chromatin dynamics and gene regulation during various cellular processes such as replication and transcription .

Synthesis Analysis

Methods

The synthesis of Histone H3 (116-136) can be achieved through several methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase synthesis allows for the stepwise addition of amino acids to form the desired peptide sequence.

Technical Details

  1. Solid-Phase Peptide Synthesis: This method involves attaching the first amino acid to a solid support, followed by sequential addition of protected amino acids. Each addition is followed by deprotection and washing steps to ensure purity.
  2. Recombinant Expression: The gene encoding the histone can be cloned into an expression vector and introduced into a suitable host cell (such as Escherichia coli). The histone can then be purified using affinity chromatography techniques .
Molecular Structure Analysis

Structure

Data

The specific sequence KRVTIMPKDIQLARRIRGERA highlights regions that may undergo modifications such as methylation or acetylation, which are essential for regulating its function within chromatin .

Chemical Reactions Analysis

Reactions

Histone H3 (116-136) participates in several biochemical reactions primarily involving post-translational modifications. Common reactions include:

  1. Methylation: Methyl groups can be added to lysine residues (e.g., K118) by methyltransferases, impacting gene expression.
  2. Acetylation: Acetyl groups can be added to lysine residues, neutralizing their positive charge and reducing their affinity for DNA.
  3. Phosphorylation: Serine residues within this region can be phosphorylated, leading to changes in chromatin structure and function .

Technical Details

These modifications are typically analyzed using mass spectrometry or chromatographic techniques to determine their presence and quantify their levels in cellular contexts.

Mechanism of Action

Process

Histone H3 (116-136) functions by altering chromatin structure through its interactions with DNA and other nuclear proteins. The mechanism involves:

  1. Binding: The peptide binds to specific regions of DNA or other histones, stabilizing nucleosome formation.
  2. Modification Recognition: Reader proteins recognize post-translational modifications on this peptide, influencing downstream signaling pathways involved in transcriptional regulation.

Data

Studies have shown that modifications on histones can lead to either activation or repression of gene transcription depending on the specific context and combination of marks present .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 2508 Da.
  • Purity: Typically around 95% as assessed by high-performance liquid chromatography (HPLC) .

Chemical Properties

Histone peptides like H3 (116-136) are generally stable under physiological conditions but may undergo degradation under extreme pH or temperature conditions.

Applications

Histone H3 (116-136) has various scientific applications:

  1. Epigenetic Research: Used to study the effects of histone modifications on gene expression.
  2. Biochemical Assays: Employed in assays designed to analyze protein-protein interactions involving histones.
  3. Therapeutic Development: Investigated for potential roles in cancer therapy due to its influence on chromatin dynamics .
Molecular and Structural Basis of Histone H3 (116–136) in Chromatin Architecture

Sequence Determinants of Histone H3 (116–136) in Nucleosome Stability

The amino acid sequence of residues 116–136 displays significant divergence among H3 variants, directly influencing nucleosome stability and dynamics:

  • Variant-Specific Residues: Canonical H3.1 (S116, A118, V121) contrasts with H3.3 (S116, T118, I121), where the isoleucine substitution increases hydrophobicity at the H3-H4 interface, enhancing tetramer stability by ~20% compared to H3.1 [3] [5]. CENP-A, a centromere-specific H3 variant, contains divergent residues (e.g., R121, G124) that disrupt the H3-H4 tetrameric interface, promoting a hemisome-like architecture essential for kinetochore assembly [6].
  • Cancer-Associated Mutations: The E97K mutation (equivalent to E105 in full-length H3.1) distorts the H3-H4 dimer interface, reducing nucleosome thermal stability by 8°C and promoting oncogenic transformation. Similarly, the testis-specific H3T variant (R119, K122) exhibits 40% reduced nucleosome stability due to impaired histone fold domain folding [2] [6].
  • Chaperone Recognition: The H3.3-specific residues A87 and G90 (proximal to the 116–136 domain) enable selective recognition by the HIRA chaperone, while H3.1’s S87 and V90 mediate CAF-1 binding. Mutations in this region disrupt chaperone-specific deposition, altering chromatin landscapes [4].

Table 1: Sequence Variations in H3 (116–136) Domain and Functional Consequences

Variant/MutationCritical Residue ChangesStructural ImpactFunctional Consequence
H3.1S116, A118, V121Standard stabilityReplication-coupled deposition
H3.3S116, T118, I121Enhanced H3-H4 interfaceReplication-independent deposition
CENP-AR121, G124, R135Disrupted tetramerCentromeric nucleosome specification
H3T (testis-specific)R119, K122Reduced folding stabilityGermline nucleosome dynamics
Cancer-associated E97KE97→KH2B-H4 interface distortionNucleosome instability, oncogenesis

Role of Post-Translational Modifications (PTMs) Within the 116–136 Domain

PTMs within the globular C-terminal domain directly modulate nucleosome function through steric, electrostatic, and allosteric mechanisms:

  • Acetylation (H3K115ac, H3K122ac): Neutralizes positive charges near the DNA entry/exit site, reducing histone-DNA affinity by 3-fold and enhancing DNA unwrapping. H3K122ac facilitates RNA polymerase II progression by lowering nucleosome barrier energy. The histone acetyltransferase p300 catalyzes this modification, which is enriched in transcriptionally active regions [7] [8] [9].
  • Phosphorylation (H3T118ph): Induces local unfolding of the L1 loop, destabilizing the H2A-H2B dimer interface and promoting dimer eviction. This modification is essential for FACT-mediated nucleosome reorganization during transcription and repair. Notably, H3T118ph increases DNA accessibility by 50% in in vitro reconstitution assays [6] [9].
  • Methylation (H3K122me): Unlike acetylation, H3K122me3 enhances nucleosome compaction by recruiting HP1α and promoting chromatin condensation. This repressive mark requires SUV39H methyltransferases and is enriched in facultative heterochromatin [7] [10].
  • Coordination with DNA Damage: H3K115ac and H3K122ac recruit BRD4 and TFIID to damaged chromatin, promoting repair factor accessibility. Conversely, H3T118ph enables nucleosome disassembly during homologous recombination by facilitating RAD51 access to DNA breaks [8] [9].

Table 2: Key PTMs in the H3 (116–136) Domain and Functional Impacts

PTM TypeCatalytic EnzymesStructural ConsequenceFunctional Role
H3K115acp300/CBPDNA-histone charge reductionTranscription activation, repair
H3K122acp300/CBPNucleosome destabilizationRNA Pol II elongation, repair
H3T118phPKC, DDR kinasesL1 loop unfoldingH2A-H2B dimer eviction, repair
H3K122me3SUV39HHP1α recruitmentHeterochromatin stabilization

Conformational Dynamics of the C-Terminal Globular Core in DNA-Histone Interactions

The 116–136 region adopts context-dependent conformations that regulate DNA binding and nucleosome plasticity:

  • L1 Loop Flexibility: Residues 113–123 (L1 loop) exhibit µs-ms timescale dynamics, enabling adaptive binding to DNA minor grooves. Mutations like H3T118I reduce loop mobility, decreasing DNA bending flexibility and impairing nucleosome repositioning by remodelers like SWI/SNF [6] [9].
  • α3 Helix Positioning: The α3 helix (residues 124–134) anchors superhelical location (SHL) ±2 DNA via hydrogen bonds (R129-DNA backbone) and hydrophobic contacts (V121-deoxyribose). Cryo-EM structures reveal that PTMs like H3K122ac disrupt R129-DNA interactions, increasing DNA unwrapping amplitude by 15 Å [1] [6].
  • Allosteric Communication: The 116–136 domain transmits conformational changes bidirectionally: DNA distortion at SHL±2 induces allosteric shifts in the H4 α2 helix, altering H2A-H2B dimer stability. Conversely, PTMs like H3T118ph propagate changes to the dyad axis, enhancing FACT binding [6] [9].

Figure 2: Structural Dynamics of H3 (116–136) in Nucleosome Core Particles(Conceptual illustration showing: (A) H3 α3 helix (blue) and L1 loop (gold) contacting DNA gyres; (B) PTM-induced DNA unwrapping (H3K122ac); (C) Allosteric paths from L1 loop to H2A-H2B dimer)

Properties

Product Name

Histone H3 (116-136), C116-136

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxyethyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C107H195N39O28S

Molecular Weight

2508.0 g/mol

InChI

InChI=1S/C107H195N39O28S/c1-15-55(8)79(97(168)136-62(30-22-43-122-103(112)113)85(156)127-52-75(149)130-68(37-39-76(150)151)89(160)133-64(31-23-44-123-104(114)115)86(157)129-59(12)102(173)174)142-92(163)67(34-26-47-126-107(120)121)134-87(158)65(32-24-45-124-105(116)117)131-83(154)58(11)128-93(164)71(50-53(4)5)139-90(161)69(36-38-74(111)148)137-98(169)80(56(9)16-2)143-94(165)72(51-77(152)153)140-88(159)63(29-19-21-42-109)135-95(166)73-35-27-48-146(73)101(172)70(40-49-175-14)138-99(170)81(57(10)17-3)144-100(171)82(60(13)147)145-96(167)78(54(6)7)141-91(162)66(33-25-46-125-106(118)119)132-84(155)61(110)28-18-20-41-108/h53-73,78-82,147H,15-52,108-110H2,1-14H3,(H2,111,148)(H,127,156)(H,128,164)(H,129,157)(H,130,149)(H,131,154)(H,132,155)(H,133,160)(H,134,158)(H,135,166)(H,136,168)(H,137,169)(H,138,170)(H,139,161)(H,140,159)(H,141,162)(H,142,163)(H,143,165)(H,144,171)(H,145,167)(H,150,151)(H,152,153)(H,173,174)(H4,112,113,122)(H4,114,115,123)(H4,116,117,124)(H4,118,119,125)(H4,120,121,126)/t55-,56-,57-,58-,59-,60+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,78-,79-,80-,81-,82-/m0/s1

InChI Key

DOFRHAPTNYYHCX-BDPIKCSFSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)N

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